4-cyclohexyl-12,12-dimethyl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
2-(allylsulfanyl)-3-cyclohexyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound belonging to the thieno[2,3-d]pyrimidine family.
Preparation Methods
The synthesis of thieno[2,3-d]pyrimidine derivatives, including 2-(allylsulfanyl)-3-cyclohexyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using one-carbon source reagents such as formic acid or triethyl orthoformate . Industrial production methods may involve the use of high-temperature reactions and specialized catalysts to achieve the desired product efficiently .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.
Scientific Research Applications
2-(allylsulfanyl)-3-cyclohexyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The compound exerts its effects by inhibiting specific enzymes, such as dihydrofolate reductase, which is crucial for DNA synthesis in rapidly dividing cells. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the folate receptor pathway, which is highly expressed in cancer cells .
Comparison with Similar Compounds
Similar compounds include other thieno[2,3-d]pyrimidine derivatives, such as:
Thieno[2,3-d]pyrimidine-4-one: Known for its anticancer properties.
Thieno[3,2-d]pyrimidine-2,4-dione: Used in the synthesis of various pharmaceuticals.
Thieno[3,4-b]pyridine derivatives: Known for their diverse biological activities.
2-(allylsulfanyl)-3-cyclohexyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one stands out due to its unique structural features and potential for targeted cancer therapy .
Properties
CAS No. |
352661-01-9 |
---|---|
Molecular Formula |
C20H26N2O2S2 |
Molecular Weight |
390.6g/mol |
IUPAC Name |
4-cyclohexyl-12,12-dimethyl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C20H26N2O2S2/c1-4-10-25-19-21-17-16(14-11-20(2,3)24-12-15(14)26-17)18(23)22(19)13-8-6-5-7-9-13/h4,13H,1,5-12H2,2-3H3 |
InChI Key |
IKHIHRCFPDVXJA-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC=C)C4CCCCC4)C |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC=C)C4CCCCC4)C |
Origin of Product |
United States |
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